
(6-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone is a complex organic compound with a unique structure that combines a methoxynaphthalene moiety with a propylindole group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxynaphthalene Intermediate: This step involves the methoxylation of naphthalene to produce 6-methoxynaphthalene.
Synthesis of the Propylindole Intermediate: This step involves the alkylation of indole with propyl halides to form 1-propylindole.
Coupling Reaction: The final step involves the coupling of the methoxynaphthalene intermediate with the propylindole intermediate using a suitable coupling reagent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(6-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the methoxynaphthalene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of reduced methanone derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(6-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (6-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (6-Methoxynaphthalen-1-yl)-(1-ethylindol-3-yl)methanone
- (6-Methoxynaphthalen-1-yl)-(1-methylindol-3-yl)methanone
- (6-Methoxynaphthalen-1-yl)-(1-butylindol-3-yl)methanone
Uniqueness
(6-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone is unique due to its specific combination of a methoxynaphthalene moiety with a propylindole group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
824961-06-0 |
|---|---|
Fórmula molecular |
C23H21NO2 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
(6-methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone |
InChI |
InChI=1S/C23H21NO2/c1-3-13-24-15-21(19-8-4-5-10-22(19)24)23(25)20-9-6-7-16-14-17(26-2)11-12-18(16)20/h4-12,14-15H,3,13H2,1-2H3 |
Clave InChI |
SOZFXCFTBZKTKE-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


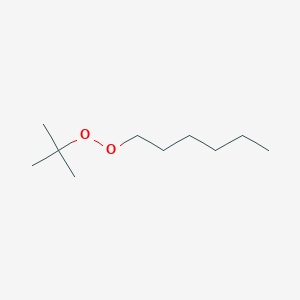
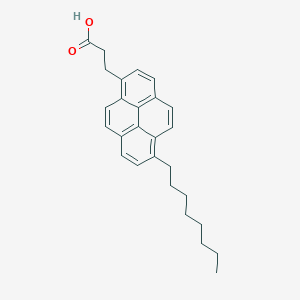
![4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one](/img/structure/B14218733.png)
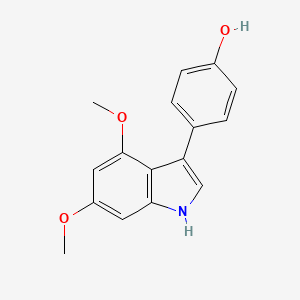
![5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide](/img/structure/B14218744.png)
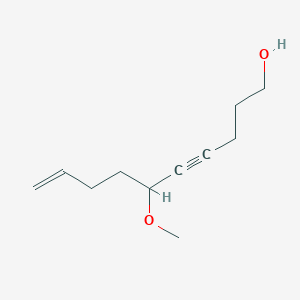
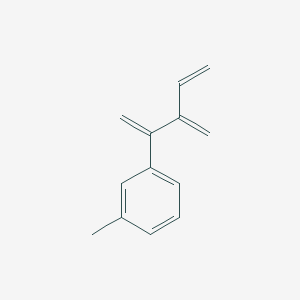

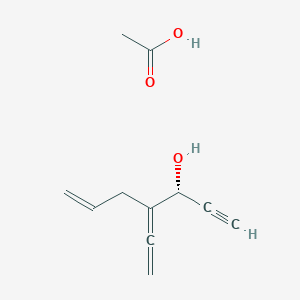
phosphanium bromide](/img/structure/B14218760.png)
![[(2S,6R)-6-(9H-Purin-9-yl)morpholin-2-yl]methanol](/img/structure/B14218774.png)
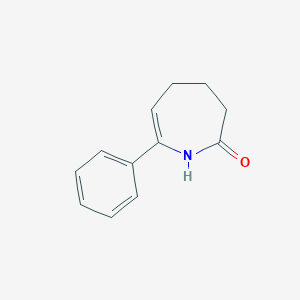

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxybutanedioic acid](/img/structure/B14218796.png)
